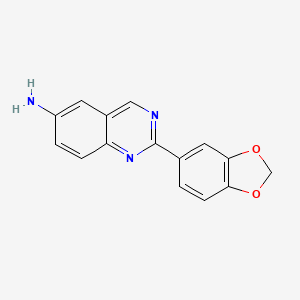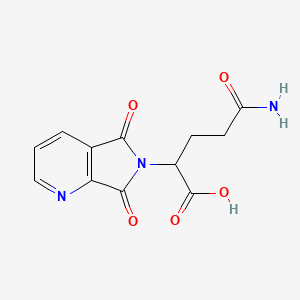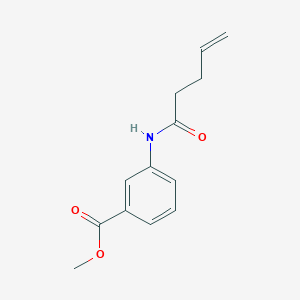
2-Phenyl-3-methoxypyrazine
Descripción general
Descripción
2-Phenyl-3-methoxypyrazine is a member of the methoxypyrazine family, which is known for its distinctive odor properties. Methoxypyrazines are heterocyclic aromatic organic compounds that contain a pyrazine ring substituted with a methoxy group and a phenyl group. These compounds are often found in nature and are known for their strong, earthy, and green aromas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-methoxypyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine. For instance, the reaction of 2-phenyl-1,2-diketone with 3-methoxy-1,2-diamine under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. Specific details on industrial methods are proprietary and vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-Phenyl-3-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Methoxypyrazines, including this compound, are studied for their role in plant-insect interactions and as semiochemicals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its strong odor properties .
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-methoxypyrazine involves its interaction with olfactory receptors due to its strong odor. In biological systems, it may act as a semiochemical, influencing the behavior of insects and other organisms. The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors in the olfactory system .
Comparación Con Compuestos Similares
3-Isobutyl-2-methoxypyrazine (IBMP): Known for its green bell pepper aroma, commonly found in wines.
3-Isopropyl-2-methoxypyrazine (IPMP): Also found in wines, contributing to green and earthy flavors.
2,5-Dimethyl-3-methoxypyrazine: Known for its strong odor and used in flavoring .
Uniqueness: 2-Phenyl-3-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct odor properties and chemical reactivity compared to other methoxypyrazines. Its phenyl group provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-methoxy-3-phenylpyrazine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-10(12-7-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
TXJSCDNLDZPGIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CN=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 7-(4-methoxybenzyl)-1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B8341073.png)
![3-[(3-Cyano-6,7-dimethoxyquinolin-4-yl)amino]benzamide](/img/structure/B8341077.png)












